-Spinasterol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The extraction of spinasterol from plant sources typically involves hydrolyzing the plant matrix with alkali or acids to improve extractability . The extract is then purified using chromatographic methods such as thin-layer chromatography and column chromatography .

Industrial Production Methods

Industrial production of spinasterol involves large-scale extraction from plant oils, followed by purification processes to isolate the compound. Techniques such as preparative chromatography and mass spectrometry are employed to ensure the purity and quality of the extracted spinasterol .

Chemical Reactions Analysis

Potential Reaction Pathways for Sterols

While spinasterol-specific data are unavailable, sterols typically undergo the following reactions, which may serve as a framework for hypothesizing spinasterol’s behavior:

Oxidation

-

Autoxidation : Δ5-sterols like cholesterol form hydroperoxides under light or heat. Spinasterol’s conjugated diene system (Δ7,22) could exhibit similar susceptibility to radical-mediated oxidation ( ).

-

Enzymatic Oxidation : Cytochrome P450 enzymes catalyze hydroxylation in sterols, but no studies confirm this for spinasterol ( ).

Esterification

-

Sterols often form esters with fatty acids (e.g., steryl esters). Reaction conditions (e.g., acid catalysis, enzymatic acyltransferases) and analogs (e.g., stigmasterol esters) suggest spinasterol might undergo analogous transformations ( ).

Hydrogenation

-

Double bonds in sterols (e.g., Δ7 or Δ22 in spinasterol) can be hydrogenated catalytically. For example, palladium or nickel catalysts reduce alkenes to alkanes, a process applicable to spinasterol’s structure ( ).

Research Gaps and Recommendations

To address the lack of direct data, the following steps are advised:

Experimental Approaches

-

Synthetic Modification : Use spinasterol isolated from natural sources (e.g., Spinacia oleracea) to study reactions like epoxidation, halogenation, or sulfation under controlled conditions ( ).

-

Catalytic Studies : Investigate spinasterol’s reactivity in palladium-catalyzed cross-couplings or enzymatic cascades, as seen in related sterols ( ).

Analytical Techniques

-

Mass Spectrometry : Employ NL-ADE-MS or tandem MS to track reaction products and fragmentation patterns ( ).

-

Kinetic Analysis : Apply modified Arrhenius equations to quantify reaction rates for oxidation or esterification ( ).

Hypothetical Reaction Table

If experimental data were available, a table might resemble:

Scientific Research Applications

α-Spinasterol is a plant-derived compound with a variety of pharmacological applications, including antitumor, antiulcerogenic, anti-inflammatory, antinociceptive, hypolipidemic, and antidiabetic activities . It can be isolated from Aster scaber Thunb (Asteraceae) .

Scientific Research Applications

- Benign Prostatic Hyperplasia (BPH) αthis compound can prevent testosterone propionate (TP)-induced prostatic hyperplasia and may be beneficial in the management of BPH . Studies using a testosterone-induced rat model of BPH have shown that αthis compound reduces relative prostate weight and decreases levels of dihydrotestosterone (DHT) and testosterone in both serum and the prostate gland .

- Anticonvulsant Effects αthis compound elevates the seizure threshold and has anticonvulsant effects in acute seizure models . It acts as a selective antagonist for the transient receptor potential vanilloid 1 (TRPV1) receptor, which may modulate seizure activity .

- Pain Management αthis compound is an effective and safe cyclooxygenase (COX) inhibitor with antinociceptive effects in postoperative and neuropathic pain models . It reduces postoperative pain and mechanical allodynia without altering body temperature or causing significant side effects .

- Diabetes Treatment Recent studies suggest αthis compound has antidiabetic properties, enhancing insulin secretion, reducing insulin resistance, preventing diabetic nephropathy, increasing glucose uptake in muscle cells, and inhibiting intestinal glucose absorption .

Data Tables

| Parameter | TP-Induced BPH Animals | αthis compound-Treated Animals |

|---|---|---|

| Serum Testosterone Levels (ng/ml) | 20.80 ± 2.63 | 10.53 ± 2.39 |

| Serum DHT Levels (ng/ml) | 23.95 ± 3.74 | 14.74 ± 2.38 |

| Prostate Testosterone Levels (ng/ml) | 3.25 ± 0.23 | 1.47 ± 0.27 |

| Prostate DHT Levels (pg/ml) | 426.01 ± 144.05 | 133.31 ± 35.27 |

Case Studies

- In a study of testosterone-induced BPH in rats, oral administration of αthis compound (5 mg/kg) significantly reduced prostate size, prostatic hyperplasia, and DHT levels in serum and prostate tissue . The treatment also resulted in only mild glandular hyperplasia compared to the significant glandular hyperplasia observed in BPH animals .

- αthis compound, administered orally, reduced postoperative pain when given before or after incision, and reduced cell infiltration in the injured tissue . αthis compound also reduced mechanical allodynia induced by partial sciatic nerve ligation, and mechanical and cold allodynia induced by paclitaxel .

Mechanism of Action

Spinasterol exerts its effects through several mechanisms:

Anti-inflammatory: It modulates immune molecular mediators, activates immune cells, and directly acts on inflammatory cells.

Glucose Uptake and Insulin Secretion: Spinasterol enhances glucose uptake by increasing the expression of insulin receptor substrate-1, AMP-activated protein kinase, and glucose transporter type 4.

Comparison with Similar Compounds

Similar Compounds

Schottenol: A dihydro analog of spinasterol, often found in the same plant sources.

Stigmasterol: Another phytosterol with a similar structure but different double bond positions.

Campesterol: A phytosterol with a similar structure but different side chain substituents.

Uniqueness

Spinasterol is unique due to its specific double bond positions and its presence in a variety of plant sources. Its ability to mimic the membrane properties of natural cholesterol and its potential in enhancing glucose uptake and insulin secretion make it distinct from other similar compounds .

Properties

Molecular Formula |

C29H48O |

|---|---|

Molecular Weight |

412.7 g/mol |

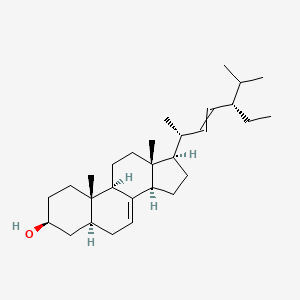

IUPAC Name |

(3S,5S,9R,10S,13R,14R,17R)-17-[(2R,5S)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |

InChI |

InChI=1S/C29H48O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h8-9,11,19-23,25-27,30H,7,10,12-18H2,1-6H3/t20-,21-,22+,23+,25-,26+,27+,28+,29-/m1/s1 |

InChI Key |

JZVFJDZBLUFKCA-UZSYLJJSSA-N |

Isomeric SMILES |

CC[C@H](C=C[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C)C(C)C |

Canonical SMILES |

CCC(C=CC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(C4)O)C)C)C(C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.